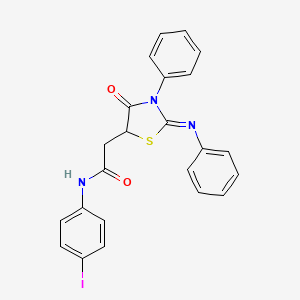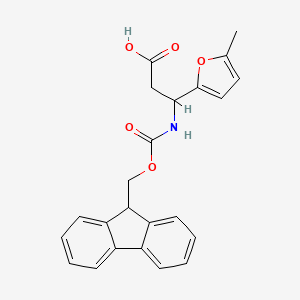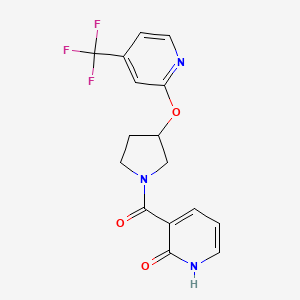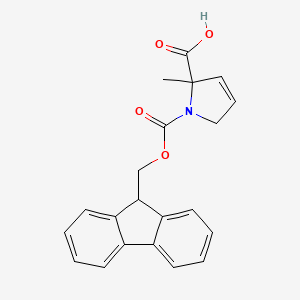![molecular formula C20H23ClO4 B2470532 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 864713-31-5](/img/structure/B2470532.png)
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as CDMB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of aldehydes and is known for its unique properties that make it useful in various fields of research.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood. However, it is believed that 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde works by interacting with ROS and other reactive species in cells. It is also believed that 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde can induce apoptosis in cancer cells by generating ROS and other reactive species.
Biochemical and Physiological Effects:
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties and to protect cells from oxidative stress. 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is a fluorescent probe that can be easily detected in cells. It is also a photosensitizer that can be used in photodynamic therapy for the treatment of cancer. However, 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has some limitations for lab experiments. It is toxic to cells at high concentrations and can induce apoptosis in non-cancerous cells. It is also unstable in aqueous solutions and can degrade over time.
Future Directions
There are several future directions for the use of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in scientific research. One future direction is the development of new fluorescent probes based on the structure of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Another future direction is the use of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in the development of new photodynamic therapy agents for the treatment of cancer. Additionally, 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde can be used as a tool for studying the mechanism of action of various enzymes and proteins. Finally, the development of new synthetic methods for the production of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde can lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a chemical compound that has been widely used in scientific research. It has unique properties that make it useful in various fields of research. The synthesis method of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a multistep process that involves several chemical reactions. 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been used as a fluorescent probe for the detection of ROS in cells, as a photosensitizer in photodynamic therapy for the treatment of cancer, and as a tool for studying the mechanism of action of various enzymes and proteins. 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in scientific research, including the development of new fluorescent probes and photodynamic therapy agents.
Synthesis Methods
The synthesis of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is a multistep process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4,6-dimethylphenol with 4-bromobutyl acetate in the presence of a base. This reaction results in the formation of 4-[4-(2-chloro-4,6-dimethylphenoxy)butoxy]phenol. The next step involves the reaction of this compound with paraformaldehyde in the presence of an acid catalyst. This reaction results in the formation of 4-[4-(2-chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, which is the final product.
Scientific Research Applications
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. 4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-14-10-15(2)20(17(21)11-14)25-9-5-4-8-24-18-7-6-16(13-22)12-19(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJENZXEOJKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)


![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/no-structure.png)
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)



![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)